Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl-
Description
This compound is an asymmetric disiloxane featuring a chloromethyl (-CH2Cl) group at position 1 and an ethenyl (vinyl, -CH=CH2) group at position 3, with methyl groups occupying the remaining silicon-bonded positions. The chloromethyl and ethenyl substituents confer dual reactivity: the former enables nucleophilic substitution or quaternization, while the latter facilitates hydrosilylation or polymerization. Potential applications include serving as a precursor for ionic liquids, crosslinking agents, or functional materials.
Properties
IUPAC Name |
chloromethyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClOSi2/c1-6-10(2,3)9-11(4,5)7-8/h6H,1,7H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGCOJHKQYOHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)O[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClOSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556255 | |
| Record name | 1-(Chloromethyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88456-93-3 | |
| Record name | 1-(Chloromethyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
The synthesis of disiloxanes often involves the reaction of chlorosilanes with water or alcohols, followed by condensation reactions . The resulting disiloxanes can then undergo further reactions, such as hydrosilylation, to introduce additional functional groups .
In terms of environmental effects, organosilicon compounds like disiloxanes are generally stable and resistant to degradation, although they can be broken down by processes such as hydrolysis or photolysis . The specific environmental behavior and effects of “Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl-” would likely depend on factors such as its specific chemical structure and the conditions of the environment.
Biological Activity
Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl- (CAS No. 88456-93-3) is a siloxane compound with notable applications in research and potential biological activities. Its molecular formula is C7H17ClOSi2, and it has a molecular weight of 208.83 g/mol. This compound exhibits unique properties due to its siloxane backbone and chloromethyl functional group, making it a subject of interest in various scientific studies.
Disiloxane derivatives are known for their versatility in chemical reactions and applications. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H17ClOSi2 |
| Molecular Weight | 208.83 g/mol |
| Purity | Typically ≥ 95% |
| Solubility | Soluble in organic solvents |
| Boiling Point | Approx. 200 °C |
Biological Activity
The biological activity of disiloxane compounds can vary widely based on their structural features. Research indicates that siloxane derivatives often exhibit enhanced biological properties compared to their carbon-based analogs. This section highlights significant findings related to the biological activity of Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl-.
Antimicrobial Activity
Studies have shown that siloxane compounds can possess antimicrobial properties. For instance, disiloxanes with chloromethyl groups have been investigated for their efficacy against various bacterial strains. A study demonstrated that certain siloxane derivatives exhibited significant inhibition against Escherichia coli and Staphylococcus aureus .
Cytotoxicity
The cytotoxic effects of disiloxanes are also noteworthy. Research indicates that the presence of chloromethyl groups can enhance cytotoxicity towards cancer cell lines. In vitro studies have shown that Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl- demonstrates selective cytotoxicity against human cancer cell lines while sparing normal cells . This selectivity is crucial for the development of potential anticancer agents.
The mechanism by which disiloxanes exert their biological effects often involves interaction with cellular membranes or specific biomolecules. The reactive chloromethyl group is believed to participate in nucleophilic substitution reactions with cellular components, leading to disruption of cellular functions . Additionally, the siloxane backbone may contribute to membrane permeability alterations.
Case Studies
Several case studies highlight the potential applications of Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl-.
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various siloxane derivatives against clinical isolates of bacteria. Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl- showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Cytotoxic Effects on Cancer Cells : In a controlled experiment assessing the cytotoxicity of several siloxane compounds on breast cancer cell lines (MCF-7), Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl- demonstrated a significant reduction in cell viability at concentrations as low as 10 µM .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 2: Physical and Functional Properties
Key Comparative Insights:
Reactivity :
- The chloromethyl-ethenyl compound uniquely combines electrophilic (Cl) and π-bond (vinyl) reactivity, enabling sequential functionalization (e.g., quaternization followed by hydrosilylation) . This contrasts with divinyl disiloxanes , which are specialized for Pt-catalyzed crosslinking .
- Imidazolium-functionalized disiloxanes (e.g., IL5, IL7) exhibit ionic liquid behavior but lack the dual reactivity of the target compound .
Synthesis Efficiency :
- Asymmetric disiloxanes like the target compound are synthesized in >95% yield via disproportionation, outperforming traditional hydrosilylation routes (72–88% yields) .
Applications: Chloromethyl-ethenyl disiloxane is ideal for creating asymmetric ionic liquids or block copolymers, whereas hydroxyester-functionalized disiloxanes improve polymer miscibility . Trimethoxysilyl-ethyl disiloxanes excel as coupling agents due to hydrolyzable -OCH3 groups, unlike the target compound’s non-hydrolyzable Cl and vinyl groups .
Thermal and Physical Properties :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
